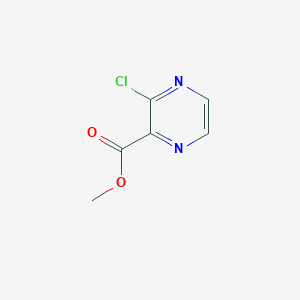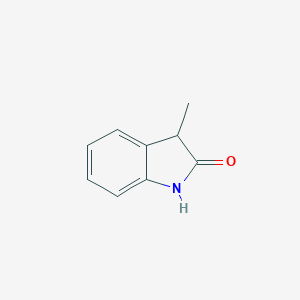
N-Formylindolin
Übersicht
Beschreibung
PF-06291874 ist ein niedermolekulares Medikament, das von Pfizer Inc. entwickelt wurde. Es handelt sich um einen potenten, nicht-peptidischen und oral aktiven Glucagon-Rezeptor-Antagonisten. Diese Verbindung wurde hauptsächlich für ihr Potenzial zur Behandlung von Typ-2-Diabetes mellitus untersucht, indem sie den Glucagon-Rezeptor hemmt, der eine entscheidende Rolle bei der Glukosehomöostase spielt .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Glucagon-Rezeptor-Antagonisierung und ihrer Auswirkungen auf den Glukosestoffwechsel verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation der Glucagon-Rezeptoraktivität und seiner Auswirkungen auf zelluläre Signalwege.
Medizin: Als therapeutisches Mittel zur Behandlung von Typ-2-Diabetes mellitus untersucht, indem der Blutzuckerspiegel gesenkt wird.
Industrie: Potenziell bei der Entwicklung neuer Antidiabetika und Formulierungen verwendet .
Wirkmechanismus
PF-06291874 übt seine Wirkung aus, indem es an den Glucagon-Rezeptor bindet und so dessen Aktivität hemmt. Diese Hemmung verhindert, dass der Rezeptor nachgeschaltete Signalwege aktiviert, die die Glukoseproduktion in der Leber fördern. Durch die Blockierung dieser Wege trägt PF-06291874 dazu bei, den Blutzuckerspiegel bei Personen mit Typ-2-Diabetes mellitus zu senken .
Zukünftige Richtungen
Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .
Wirkmechanismus
Target of Action
N-Formylindoline, also known as indoline-1-carbaldehyde, is a metabolite used in biochemical research . .
Mode of Action
Indole derivatives, which include n-formylindoline, are known to interact with various proteins and enzymes, influencing their function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The indoline structure is known to interact with the amino acid residues of proteins in a hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility .
Result of Action
Indole derivatives are known to have diverse biological activities and have been studied for their potential therapeutic effects .
Action Environment
It is known that various environmental and nutritional factors can influence the biosynthesis and action of mycotoxins, which include indole derivatives .
Biochemische Analyse
Biochemical Properties
N-Formylindoline is involved in biochemical reactions, particularly in the synthesis of 7-substituted indoles . It interacts with various enzymes and biomolecules, although specific interactions have not been extensively documented in the literature.
Cellular Effects
Indole derivatives, a group to which N-Formylindoline belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
This process involves the use of the N-formyl group to perform selective thallation at the 7-C position in indoline to obtain 7-substituted indolines .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes, including the tryptophan-kynurenine pathway and the pentose phosphate pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-06291874 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erreichen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von PF-06291874 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung des Endprodukts verwendet. Der Produktionsprozess ist so konzipiert, dass er skalierbar und kostengünstig ist, um den Anforderungen des klinischen und kommerziellen Einsatzes gerecht zu werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-06291874 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Nukleophile und Elektrophile: Wie Halogenide, Amine und Alkylierungsmittel
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
PF-06291874 wird mit anderen Glucagon-Rezeptor-Antagonisten verglichen, wie z. B.:
- MK-0893
- MK-3577
- LY2409021
- LGD-6972
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften. PF-06291874 ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den Glucagon-Rezeptor einzigartig, was zu seiner Wirksamkeit und seinem Sicherheitsprofil beiträgt .
Schlussfolgerung
PF-06291874 stellt ein vielversprechendes therapeutisches Mittel für die Behandlung von Typ-2-Diabetes mellitus dar. Seine einzigartige chemische Struktur, seine potente Glucagon-Rezeptor-Antagonisierung und seine günstigen pharmakokinetischen Eigenschaften machen es zu einer wertvollen Verbindung für wissenschaftliche Forschung und potenzielle klinische Anwendungen.
Eigenschaften
IUPAC Name |
2,3-dihydroindole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIPHNRGLERLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341887 | |
| Record name | N-Formylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2861-59-8 | |
| Record name | N-Formylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for obtaining N-Formylindoline derivatives?
A1: N-Formylindoline derivatives can be synthesized through various methods. One approach involves the Lewis acid-catalyzed cyclization of o-(2-Hydroxyalkyl)phenyl isocyanides. [] Another method utilizes the Pd/C-catalyzed reductive formylation of indoles using formic acid. []
Q2: Can you elaborate on the use of N-Formylindoline in synthesizing more complex molecules?
A2: N-Formylindoline serves as a valuable building block in organic synthesis. For instance, 7-halo-indoles, crucial intermediates in synthesizing natural products and pharmaceuticals, can be prepared by thallating N-formylindoline. Specifically, researchers have investigated the use of 7-halo-indoles derived from N-formylindoline in attempts to synthesize the right-hand segment of chloropeptin, a potent antitumor agent. []
Q3: Has N-Formylindoline been identified in biological systems?
A3: Interestingly, a fungal metabolite structurally related to N-Formylindoline, 4-hydroxy-2-(N-indolinyl)butane, has been isolated and characterized. This discovery, alongside N-acetyl-indoline and N-formylindoline, highlights the potential for N-alkylated indoline derivatives in biological systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)









